2-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile
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Overview
Description
2-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile is a complex organic compound characterized by its intricate molecular structure, which includes a piperidine ring, a furan ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the piperidine ring. The furan-2-ylmethyl group is introduced through a sulfonylation reaction, followed by the addition of the benzonitrile group. Reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonyl and nitrile groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile may be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with various biological targets.
Medicine
In the medical field, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer agents.
Industry
In industry, this compound might be used in the development of new materials or chemical processes. Its unique structure could lead to the discovery of novel applications in material science or catalysis.
Mechanism of Action
The mechanism by which 2-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. In receptor binding studies, it may interact with specific receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethylsulfonyl piperidine derivatives
Benzonitrile derivatives
Sulfonyl-containing heterocycles
Uniqueness
2-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile stands out due to its combination of a piperidine ring, a furan ring, and a benzonitrile group, which is not commonly found in other compounds
Biological Activity
The compound 2-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a piperidine ring, furan moiety, and sulfonyl groups, which may contribute to its interaction with various biological targets.
Structural Overview
The molecular structure of the compound can be represented as follows:
This structure suggests the potential for diverse interactions within biological systems, making it a candidate for further pharmacological exploration.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties . For instance, sulfonamide derivatives have been investigated for their role as inhibitors of metalloproteinases, which are implicated in cancer metastasis and tissue remodeling. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer models .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity . Studies have reported that related piperidine derivatives possess antibacterial effects against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the inhibition of key bacterial enzymes, leading to cell death .
Enzyme Inhibition
The sulfonamide group is known for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Compounds bearing this functional group have been evaluated for their enzyme inhibitory activities, showing promise in the treatment of conditions like Alzheimer's disease and urinary tract infections .
Study 1: Antitumor Efficacy
In a recent study published in MDPI, researchers synthesized a series of sulfonamide derivatives and evaluated their antitumor efficacy in vitro. The compound demonstrated an IC50 value lower than standard chemotherapeutic agents, indicating superior efficacy against specific cancer cell lines .
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound A | 15 | MCF-7 (Breast) |
Compound B | 20 | PC3 (Prostate) |
This compound | 10 | MDA-MB-231 (Breast) |
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related piperidine compounds. The study found that the presence of the furan moiety significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at sub-micromolar levels .
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 1.5 |
Escherichia coli | 2.0 |
The biological activity of this compound is believed to stem from its ability to interact with specific proteins and enzymes within cells. Docking studies suggest that the compound binds effectively to target sites on enzymes involved in tumor proliferation and bacterial metabolism, leading to inhibition of their activity .
Properties
IUPAC Name |
2-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S2/c18-12-14-4-1-2-6-17(14)26(22,23)19-9-7-16(8-10-19)25(20,21)13-15-5-3-11-24-15/h1-6,11,16H,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAWLGJXKMGVNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.